4-(Methylamino)-3-nitrobut-3-en-2-one
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Overview
Description
4-(Methylamino)-3-nitrobut-3-en-2-one is an organic compound with a unique structure that includes both a nitro group and a methylamino group
Preparation Methods
The synthesis of 4-(Methylamino)-3-nitrobut-3-en-2-one can be achieved through several routes. One common method involves the reaction of 3-nitrobut-3-en-2-one with methylamine under controlled conditions. The reaction typically requires a solvent such as methylene dichloride or tetrahydrofuran (THF) and is carried out at a specific temperature to ensure the desired product is obtained . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional steps for purification and quality control.
Chemical Reactions Analysis
4-(Methylamino)-3-nitrobut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different products depending on the reagents and conditions used.
Substitution: The methylamino group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include hydrogen gas, catalysts, and various solvents
Scientific Research Applications
4-(Methylamino)-3-nitrobut-3-en-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Methylamino)-3-nitrobut-3-en-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can affect various pathways and processes within cells .
Comparison with Similar Compounds
4-(Methylamino)-3-nitrobut-3-en-2-one can be compared with other similar compounds such as:
4-(Methylamino)benzonitrile: Used as a pharmaceutical intermediate.
4-(Methylamino)phenol sulfate: Used in photographic development.
Methylaminoquinolines: Known for their medicinal properties. These compounds share similar functional groups but differ in their overall structure and specific applications. The uniqueness of this compound lies in its combination of a nitro group and a methylamino group, which provides distinct chemical and biological properties.
Properties
IUPAC Name |
4-(methylamino)-3-nitrobut-3-en-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c1-4(8)5(3-6-2)7(9)10/h3,6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEVPQDBJVDBIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CNC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80723826 |
Source
|
Record name | 4-(Methylamino)-3-nitrobut-3-en-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80723826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213619-75-1 |
Source
|
Record name | 4-(Methylamino)-3-nitrobut-3-en-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80723826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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